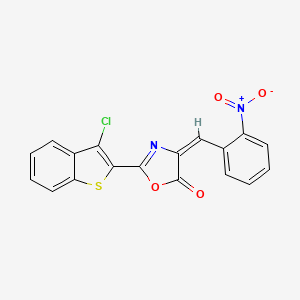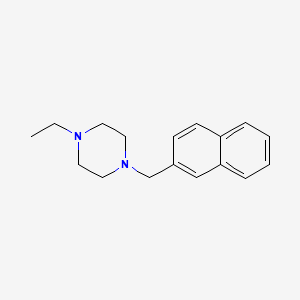![molecular formula C11H7BrN2O3 B5193707 (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. The compound is also known as 4-BrPh-Fur-NA and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is not fully understood. However, it is believed that the compound acts as a reactive oxygen species (ROS) generator. ROS are molecules that can cause oxidative damage to cells and tissues. The generation of ROS can lead to cell death and apoptosis.
Biochemical and Physiological Effects:
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has been shown to have biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Moreover, the compound has been tested for its antioxidant activity, and it has shown promising results.
Vorteile Und Einschränkungen Für Laborexperimente
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been used in the development of fluorescent probes for the detection of metal ions. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, the compound has not been extensively studied, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine. One direction is to study the compound's mechanism of action in more detail. Another direction is to investigate the compound's potential applications in the development of organic materials for optoelectronic devices. Moreover, the compound's antioxidant activity could be further explored. Additionally, the compound could be tested for its potential applications in the treatment of other diseases, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is achieved using different methods. One of the methods involves the reaction of 5-nitro-2-furaldehyde and 4-bromoaniline in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-bromoaniline in the presence of potassium carbonate and acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has potential applications in scientific research. The compound has been used in the development of fluorescent probes for the detection of metal ions. It has also been used in the synthesis of novel organic materials for optoelectronic devices. Moreover, the compound has been tested for its antitumor activity in cancer cells, and it has shown promising results.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJUPXEESUWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)

![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetamide](/img/structure/B5193717.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5193728.png)
![2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid](/img/structure/B5193735.png)